(R)-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline is a chiral compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline typically involves the reaction of quinoline derivatives with 2-methylpyrrolidine. One common method is the catalyst-free synthesis of substituted quinolin-2-yl carbamates from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-quinolin-2-yl substituted carbamates.
Industrial Production Methods
Industrial production methods for ®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the quinoline ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as pyridine or chloride ions, and the reactions typically proceed under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds, respectively.
Scientific Research Applications
®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can bind to specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core structure and have been studied for their potential as fibroblast growth factor receptor inhibitors.
Quinolin-2-yl carbamates: These compounds are structurally related and can be synthesized using similar methods.
Uniqueness
®-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline is unique due to its specific chiral configuration and the presence of the 2-methylpyrrolidine moiety. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
6-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C16H20N2/c1-13-4-3-10-18(13)11-8-14-6-7-16-15(12-14)5-2-9-17-16/h2,5-7,9,12-13H,3-4,8,10-11H2,1H3/t13-/m1/s1 |
InChI Key |
HUQYUKHHFHNJRR-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(C=C2)N=CC=C3 |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.